[4-(3-chlorophenyl)piperazin-1-yl](1-ethyl-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)methanone
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Overview
Description
4-(3-chlorophenyl)piperazin-1-ylmethanone is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-chlorophenyl)piperazin-1-ylmethanone typically involves multi-step organic reactions. The process begins with the preparation of the piperazine ring, followed by the introduction of the 3-chlorophenyl group through a substitution reaction. The pyrazolopyridine moiety is then synthesized separately and coupled with the piperazine derivative under controlled conditions. Common reagents used in these reactions include chlorinating agents, base catalysts, and solvents like dichloromethane and ethanol.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to scale up the production process. Additionally, purification methods like recrystallization and chromatography are crucial to obtain the compound in its desired form.
Chemical Reactions Analysis
Types of Reactions
4-(3-chlorophenyl)piperazin-1-ylmethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles in the presence of a base catalyst like triethylamine.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potential unique properties and applications.
Scientific Research Applications
Chemistry
In chemistry, 4-(3-chlorophenyl)piperazin-1-ylmethanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a probe to investigate protein-ligand interactions and enzyme activity.
Medicine
In medicinal chemistry, 4-(3-chlorophenyl)piperazin-1-ylmethanone is explored for its potential therapeutic properties. It may act as a lead compound for the development of new drugs targeting specific receptors or enzymes.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 4-(3-chlorophenyl)piperazin-1-ylmethanone involves its interaction with molecular targets such as receptors or enzymes. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. This interaction can lead to various biological effects, depending on the target and the pathway involved.
Comparison with Similar Compounds
Similar Compounds
4-(3-chlorophenyl)piperazin-1-ylmethanone: shares similarities with other piperazine derivatives and pyrazolopyridine compounds.
Trospium chloride: Another compound with a piperazine ring, used in medicinal applications.
Uniqueness
What sets 4-(3-chlorophenyl)piperazin-1-ylmethanone apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C21H24ClN5O |
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Molecular Weight |
397.9 g/mol |
IUPAC Name |
[4-(3-chlorophenyl)piperazin-1-yl]-(1-ethyl-3,6-dimethylpyrazolo[3,4-b]pyridin-4-yl)methanone |
InChI |
InChI=1S/C21H24ClN5O/c1-4-27-20-19(15(3)24-27)18(12-14(2)23-20)21(28)26-10-8-25(9-11-26)17-7-5-6-16(22)13-17/h5-7,12-13H,4,8-11H2,1-3H3 |
InChI Key |
WDICRXSESOZQFY-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=NC(=CC(=C2C(=N1)C)C(=O)N3CCN(CC3)C4=CC(=CC=C4)Cl)C |
Origin of Product |
United States |
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